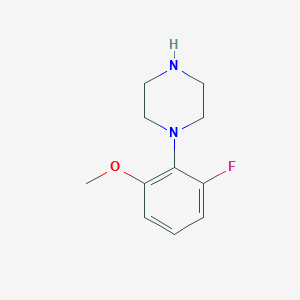

1-(2-Fluoro-6-methoxyphenyl)piperazine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(2-fluoro-6-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-15-10-4-2-3-9(12)11(10)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYYIKRCDSATNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 2 Fluoro 6 Methoxyphenyl Piperazine Analogues

General Synthetic Routes to Substituted Arylpiperazines as Precursors for 1-(2-Fluoro-6-methoxyphenyl)piperazine

The construction of the arylpiperazine scaffold is the initial and critical phase in the synthesis of this compound and its derivatives. The two primary strategies involve either forming the piperazine (B1678402) ring onto an existing aryl precursor or coupling a pre-formed piperazine ring with an appropriate aryl component.

A traditional and direct method for synthesizing N-arylpiperazines involves the cyclization reaction between a primary arylamine and a reagent containing a bis(2-haloethyl)amine moiety. For the specific synthesis of this compound, 2-fluoro-6-methoxyaniline (B1297489) serves as the key precursor amine. prepchem.com This aniline (B41778) derivative is reacted with di-(2-bromoethyl)amine hydrobromide under heating in the presence of a base like potassium hydroxide. prepchem.com A similar approach has been documented for the synthesis of the non-fluorinated analogue, 1-(2-methoxyphenyl)piperazine (B120316) hydrochloride, where 2-methoxyaniline is heated with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com

These methods construct the complete arylpiperazine structure in a single key step. The general reaction is outlined below:

Table 1: Classical Synthesis of Arylpiperazines

| Arylamine Precursor | Bis-electrophile Reagent | Product | Reference |

|---|---|---|---|

| 2-Fluoro-6-methoxyaniline | di-(2-bromoethyl)amine hydrobromide | This compound | prepchem.com |

Alternatively, halogenated aryl compounds serve as essential precursors for coupling with piperazine, a strategy that falls under the cross-coupling reactions discussed in the next section. These precursors are typically aryl halides (bromides, chlorides) or aryl triflates. The presence of specific functional groups on the aryl ring, such as the fluoro and methoxy (B1213986) groups in 2-bromo-1-fluoro-3-methoxybenzene, dictates the final structure of the product.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent the most versatile and widely used methods for synthesizing N-arylpiperazines. These reactions create a carbon-nitrogen bond between an aryl halide (or triflate) and the nitrogen atom of piperazine. This approach offers significant advantages, including mild reaction conditions, high functional group tolerance, and broad substrate scope. nih.govcapes.gov.br

The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the piperazine and subsequent reductive elimination to yield the N-arylpiperazine product and regenerate the catalyst. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields.

Several catalytic systems have been developed for this purpose:

Use of Bidentate Ligands: A system comprising Pd(OAc)₂ and the bidentate ligand dppe has been shown to be effective for the arylation of C-H bonds with aryl sulfamates. capes.gov.br

Bulky Phosphine (B1218219) Ligands: Catalysts based on palladium and bulky, electron-rich phosphine ligands like tri-tert-butylphosphine (B79228) are highly effective for coupling aryl halides with piperazine. nih.gov

Modular Synthesis: Palladium catalysis enables modular approaches where diverse substituted piperazines and aryl components can be combined, allowing for the rapid generation of compound libraries. nih.gov This is particularly valuable in medicinal chemistry for structure-activity relationship studies. nih.gov

Table 2: Examples of Palladium-Catalyzed Arylation Conditions

| Palladium Source | Ligand | Base | Solvent | Application | Reference |

|---|---|---|---|---|---|

| Pd₂(dba)₃ | P(2-furyl)₃ | NaOtBu | Xylenes | Intramolecular carboamination to form piperazines | nih.gov |

| Pd(OAc)₂ | DPEphos | - | Dichloromethane | Decarboxylative cyclization to form piperazines | nih.gov |

| Pd(OAc)₂ | dppe | - | - | Direct arylation with aryl sulfamates | capes.gov.br |

Strategic Functional Group Interconversions on the Piperazine Core and Phenyl Moiety

Once the this compound core is assembled, further diversification can be achieved by modifying the functional groups on either the piperazine ring or the phenyl moiety.

The secondary amine (N-H) of the piperazine ring is a potent nucleophile, making it an ideal site for introducing a vast array of substituents. This is the most common strategy for creating analogues of arylpiperazines.

Key reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., chlorides, bromides) is a straightforward method to introduce alkyl chains. mdpi.com This has been used in the synthesis of numerous approved drugs. mdpi.com

Reductive Amination: Condensing the piperazine with an aldehyde or ketone to form an iminium intermediate, followed by reduction with an agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. mdpi.com

N-Acylation: The piperazine nitrogen can be acylated using acid chlorides, anhydrides, or through amide coupling reactions with carboxylic acids using reagents like EDCI and HOBt. nih.gov

Michael Addition: The piperazine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Ring Opening of Epoxides: Reaction with epoxides opens the three-membered ring to introduce a β-hydroxyalkyl substituent, as demonstrated in the synthesis of 1-(2-hydroxyethyl)piperazine derivatives. nih.gov

A patent for a related compound illustrates a multi-step synthesis where 1-(2-methoxyphenyl)piperazine is reacted with 1-bromo-3-chloropropane (B140262) in the presence of a base and catalyst to yield the desired N-alkylated product. google.com

Modifications involving changes in the oxidation state of the piperazine ring or its precursors can provide alternative synthetic pathways.

Reductive Cyclization: A novel approach involves the conversion of a primary amine into a bis(oximinoalkyl)amine through a double Michael addition to nitrosoalkenes. This dioxime intermediate then undergoes a catalytic reductive cyclization, using catalysts like Raney Nickel (Ra-Ni), to form the piperazine ring. nih.govresearchgate.net This method allows for the construction of the piperazine ring from simple starting materials. nih.govresearchgate.net

Oxidative Modifications: While direct oxidation of the piperazine nitrogen atoms to N-oxides is possible, it is less commonly used for diversification in drug discovery compared to N-alkylation or N-acylation. However, oxidative reactions on precursors can be important. For instance, the oxidation of a sulfide (B99878) to a sulfoxide (B87167) was a key step in a synthetic route toward an arylpiperazine drug, which was then followed by nucleophilic substitution with piperazine and subsequent reduction. mdpi.com The piperazine ring itself has been noted to potentially improve the free radical scavenging ability of molecules, suggesting its involvement in redox processes. researchgate.net

Stereoselective Synthesis of Enantiopure this compound Derivatives (if applicable to specific structural variations)

When substituents are present on the carbon atoms of the piperazine ring, stereoisomers are possible. The development of stereoselective syntheses is crucial, as different enantiomers or diastereomers often exhibit distinct pharmacological properties. While the parent this compound is achiral, derivatives with substitutions on the piperazine carbons require stereocontrolled synthesis.

Key strategies include:

Palladium-Catalyzed Asymmetric Carboamination: Enantiomerically enriched piperazines can be synthesized from amino acid precursors. A palladium-catalyzed carboamination reaction between an aryl halide and a substituted ethylenediamine (B42938) derivative can form the heterocyclic ring with high diastereoselectivity (often >20:1) and in high enantiomeric excess (95–99% ee). nih.gov This method allows for the modular construction of cis-2,6-disubstituted piperazines. nih.gov

Stereoselective Reductive Cyclization: The reductive cyclization of dioximes, as mentioned previously, can also be stereoselective. The cyclization of diketooximes using a Ra-Ni catalyst can produce 2,6-disubstituted piperazines with a specific diastereomer being majorly formed. nih.govresearchgate.net

Use of Chiral Pool Precursors: Syntheses can begin with readily available chiral building blocks, such as amino acids, to introduce stereocenters that are maintained throughout the reaction sequence, ultimately forming an enantiopure piperazine ring. nih.gov

These methods provide access to specific stereoisomers of piperazine derivatives, which can then be arylated to produce enantiopure analogues of this compound.

Chromatographic and Spectroscopic Methods for Synthetic Product Characterization

The characterization of synthetic products, particularly analogues of this compound, relies heavily on a combination of advanced chromatographic and spectroscopic techniques. These methods provide detailed structural information beyond basic identification, enabling the confirmation of molecular structure, the assessment of purity, and the elucidation of complex conformational behaviors.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of arylpiperazine derivatives. Analytical HPLC, often coupled with a UV diode array detector, is employed to determine the retention time of compounds, a key parameter for identification and purity assessment. For instance, in the analysis of novel functionalized piperazine derivatives, analytical HPLC was performed using a reverse-phase C18 column with a UV detector set at 250 nm. nih.gov The difference in retention times between a non-radioactive compound and its radiolabeled counterpart, such as between 5b (t_R = 6.7 min) and [¹⁸F]5b (t_R = 7.1 min), can be attributed to the setup of the UV and gamma detectors in the HPLC system. researchgate.net

Semi-preparative HPLC is also crucial for the purification of final products from reaction mixtures, as demonstrated in the synthesis of a peptide conjugate where the desired product was purified from the reaction of an azide-modified peptide with a fluorine-containing piperazine building block. researchgate.net Furthermore, HPLC is instrumental in determining the enantiomeric excess (ee) of chiral piperazine derivatives through the use of specialized chiral columns. doi.org

Gas-Liquid Chromatography (GLC) with electron-capture detection has proven to be a sensitive and selective method for the quantification of 1-arylpiperazines in biological matrices like rat plasma and brain. nih.gov This technique is particularly effective for detecting halogenated phenylpiperazines, with detection limits in the range of 10-25 ng/ml or ng/g. nih.gov

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound analogues. A comprehensive suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provides critical information about the chemical environment of individual atoms within the molecule. nih.govresearchgate.net

A notable characteristic observed in the NMR spectra of many N,N'-substituted piperazines is the presence of doubled signals, particularly for the NCH₂ groups of the piperazine ring. nih.gov This phenomenon arises from the existence of rotamers due to the partial double bond character of the C-N amide bond, which restricts free rotation. nih.gov For example, the ¹H NMR spectrum of compound 3a in CDCl₃ at 25°C displays four broad signals for the piperazine NCH₂ protons at δ = 2.81, 2.96, 3.33, and 3.97 ppm. nih.gov The independent coupling of two NCH₂ groups can be confirmed using H,H-COSY experiments. nih.gov In some cases, a second conformational shape is observed due to the limited ring inversion of the piperazine chair conformation. nih.gov

The hyphenation of HPLC with NMR (HPLC-NMR) and HPLC with solid-phase extraction and subsequent NMR analysis (HPLC-SPE-NMR) offers a powerful approach for the direct structural characterization of separated analytes. mdpi.com This is particularly useful for differentiating isomers and elucidating the structures of metabolites without the need for time-consuming isolation. mdpi.com

Mass Spectrometry (MS), especially high-resolution mass spectrometry (HRMS), is used to confirm the elemental composition of synthesized compounds by providing highly accurate mass measurements. researchgate.netnih.gov Combined gas chromatography-mass spectrometry (GC-MS) has been effectively used to identify 1-arylpiperazines as metabolites resulting from the side-chain cleavage of more complex drug molecules. nih.gov

Infrared (IR) spectroscopy complements NMR and MS data by identifying the presence of specific functional groups within the molecule. researchgate.net

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. doi.org This technique has been used to confirm the solid-state structures of piperazine derivatives, revealing details such as bond lengths, bond angles, and intermolecular interactions. researchgate.netdoi.org For instance, the N1–C1 bond distance in one derivative was found to be 1.346(2) Å, which is significantly shorter than other N–C bonds in the piperazine ring, indicating double-bond character. researchgate.net

Table of Chromatographic and Spectroscopic Data

| Compound/Technique | Key Findings | Reference |

| HPLC | ||

| Novel Piperazine Derivatives | Analytical HPLC with a C18 column and UV detection at 250 nm was used for identification and purity assessment. | nih.gov |

| 5b | Retention time (t_R) = 6.7 min. | researchgate.net |

| [¹⁸F]5b | Retention time (t_R) = 7.1 min. | researchgate.net |

| Chiral Piperazines | HPLC with chiral columns used for enantiomeric excess (ee) determination. | doi.org |

| GLC | ||

| Halogenated Phenylpiperazines | Detection limit of 10-25 ng/ml or ng/g in rat plasma and brain using electron-capture detection. | nih.gov |

| NMR | ||

| Compound 3a (¹H NMR) | Four broad signals for piperazine NCH₂ protons at δ = 2.81, 2.96, 3.33, and 3.97 ppm in CDCl₃. | nih.gov |

| N,N'-Substituted Piperazines | Doubled signals observed for NCH₂ groups due to restricted rotation around the C-N amide bond. | nih.gov |

| X-Ray Crystallography | ||

| Piperazine Derivative | N1–C1 bond distance of 1.346(2) Å, shorter than other N-C bonds, indicating double-bond character. | researchgate.net |

Pharmacological Investigations and Receptor Interaction Profiles of 1 2 Fluoro 6 Methoxyphenyl Piperazine Derivatives

In Vitro Receptor Binding and Functional Assays for Substituted Arylpiperazines

The affinity of substituted arylpiperazines for various G-protein-coupled receptors (GPCRs) has been thoroughly evaluated using radioligand binding assays and functional assessments. These studies are crucial in determining the potential therapeutic applications of these compounds by elucidating their mechanism of action at a molecular level.

Derivatives of (2-methoxyphenyl)piperazine are known to bind with high affinity to multiple serotonin (B10506) receptor subtypes. medchemexpress.comresearchgate.net Structure-activity relationship studies have shown that modifications to the arylpiperazine core significantly influence binding affinity and selectivity.

For the 5-HT1A receptor, certain derivatives exhibit high affinity, with some acting as antagonists. nih.govresearchgate.net For instance, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine was found to bind with a high affinity (Ki = 0.4 nM) and function as an antagonist in adenylyl cyclase assays. nih.gov Many compounds based on the (2-methoxyphenyl)piperazine structure show very high affinities for 5-HT1A receptors, often with Ki values below 1 nM. researchgate.net

Regarding the 5-HT2A receptor, the introduction of a fluorine atom into the phenyl ring of related indazole-piperazine compounds has a beneficial effect on activity. nih.gov Specifically, ortho-fluoro substitution results in a high affinity, though slightly less than a para-fluoro substitution. nih.gov FMPD, a complex derivative, shows high affinity for the 5-HT2A receptor with a Ki value of 7.3 nM, acting as a potent antagonist. nih.govdoi.org

At the 5-HT2C receptor, FMPD displays a lower affinity (Ki = 102 nM) and acts as a weak antagonist. nih.govdoi.org Furthermore, derivatives of N-(2-methoxyphenyl)piperazine have demonstrated significant affinity for the 5-HT7 receptor subtype. researchgate.net

| Compound/Derivative Class | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Source |

|---|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | Antagonist | nih.gov |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | <1 | Not specified | researchgate.net |

| FMPD | 5-HT2A | 7.3 | Antagonist | nih.govdoi.org |

| FMPD | 5-HT2C | 102 | Weak Antagonist | nih.govdoi.org |

| 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | 34 | Not specified | researchgate.net |

The dopamine (B1211576) D2-like receptor family (D2, D3, and D4) is a primary target for antipsychotic agents. nih.gov Arylpiperazine derivatives have been extensively studied for their interaction with these receptors. Research indicates that introducing an electron-donating substituent, such as a methoxy (B1213986) group, at the ortho position of the phenyl ring contributes to an increase in binding affinity for the D2 receptor. nih.gov

A series of N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides were developed and showed remarkable selectivity for the D3 receptor over the D2 receptor. nih.gov Some compounds in this series exhibited over 1000-fold D3-selectivity. nih.gov This high selectivity is attributed to interactions with the second extracellular loop of the D3 receptor. nih.gov In contrast, certain compounds related to aripiprazole (B633), containing a (2-methoxyphenyl)piperazine moiety, were found to bind to the D2 receptor subtype with high affinity (Ki < 0.3 nM) and exhibited over 50-fold selectivity for D2 versus D3 receptors. researchgate.net These compounds acted as partial agonists at both receptor subtypes. researchgate.net FMPD, another derivative, binds with high affinity to the D2 receptor (Ki = 6.3 nM) and functions as a potent antagonist. nih.govdoi.org

| Compound/Derivative Class | Dopamine Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Functional Activity | Source |

|---|---|---|---|---|---|

| FMPD | D2 | 6.3 | Not specified | Antagonist | nih.govdoi.org |

| N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)-butyl)-aryl carboxamides | D3 | Low nanomolar (e.g., 2.6) | >1000-fold vs D2 | Not specified | nih.gov |

| Aripiprazole-related compounds | D2 | <0.3 | >50-fold vs D3 | Partial Agonist | researchgate.net |

| Aripiprazole-related compounds | D3 | Not specified | Lower than D2 | Partial Agonist | researchgate.net |

A significant challenge in the development of arylpiperazine-based ligands, particularly for the 5-HT1A receptor, has been their concurrent high affinity for α1-adrenergic receptors. nih.gov For example, the 5-HT1A antagonist NAN-190 binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM). nih.gov Structure-affinity relationship studies have been conducted to improve selectivity. By replacing certain chemical moieties, researchers have successfully developed derivatives with retained high affinity for 5-HT1A receptors but with significantly reduced α1-adrenergic activity. nih.govnih.gov For example, derivatives incorporating a norbornane (B1196662) group showed high 5-HT1A affinity (Ki = 0.12-0.63 nM) while being devoid of antagonist activity at α1-adrenergic receptors. nih.gov The substitution of an aromatic proton with fluorine has also been shown to influence binding selectivity between adrenergic receptor subtypes. nih.gov

Sigma receptors (σ1 and σ2) are intracellular proteins involved in modulating various signaling pathways and are considered targets for therapeutic agents. nih.govmdpi.com Piperazine-based compounds have been investigated for their affinity towards these receptors. A screening of piperazine-containing compounds led to the discovery of potent ligands for the σ1 receptor, with some acting as agonists. nih.gov The basic nitrogen atom within the piperazine (B1678402) structure is considered a critical element for efficient binding to the σ1 receptor. nih.gov Certain arylpiperazine derivatives related to aripiprazole have also been evaluated for their affinity at σ1 and σ2 receptors. researchgate.net The σ2 receptor, encoded by the TMEM97 gene, is overexpressed in proliferating tumor cells and shares some pharmacological characteristics with the σ1 protein, though it is structurally different. mdpi.com

Interactions with histamine (B1213489) receptors, particularly the H1 subtype, are a key consideration in drug development due to the association of H1 receptor blockade with side effects like weight gain. doi.orgresearchgate.net Several derivatives of 1-(2-fluoro-6-methoxyphenyl)piperazine have been designed to have low affinity for the H1 receptor. For example, the novel antipsychotic candidate FMPD was developed to have lower H1 receptor affinity (Ki = 30 nM) compared to other atypical antipsychotics like olanzapine. nih.govdoi.org In vivo studies confirmed that FMPD failed to inhibit the binding of radioligands to hypothalamic H1 receptors at significant doses. doi.org Other studies on different arylpiperazine series also revealed low affinity for human H1 receptors, with Ki values in the high nanomolar to micromolar range. nih.gov Additionally, piperazine derivatives have been explored as potential antagonists for H3 and H4 receptors, which are targets for inflammatory conditions. frontiersin.org

| Compound/Derivative Class | Histamine Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| FMPD | H1 | 30 | nih.govdoi.org |

| Indazole-piperazine derivatives | H1 | High nanomolar to micromolar | nih.gov |

| LINS01007 (chlorinated dihydrobenzofuran-piperazine) | H4 | ~870 (pKi 6.06) | frontiersin.org |

Evaluation of Enzymatic Activity Modulation by this compound Derivatives

Beyond receptor binding, piperazine derivatives have been shown to modulate the activity of key enzymes, indicating additional mechanisms of action. A study on N-methyl-piperazine chalcones identified them as effective dual inhibitors of Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE), which are important targets in neurodegenerative diseases. nih.gov For example, a 3-trifluoromethyl-4-fluorinated derivative showed highly selective and reversible competitive inhibition of MAO-B with a Ki value of 0.21 μM and also effectively inhibited AChE (IC50 = 8.10 μM). nih.gov The N-methylpiperazine motif is considered a privileged structure that can engage in hydrophobic and charge transfer interactions with target enzymes. nih.gov These findings suggest that derivatives of this compound could also be designed to modulate the activity of these and other clinically relevant enzymes.

Phosphodiesterase (PDE) Inhibition Profiles (e.g., PDE4B, PDE10A)

Derivatives of this compound have been investigated for their inhibitory activity against various phosphodiesterase (PDE) isoforms, particularly PDE4B and PDE10A. These enzymes are crucial in regulating intracellular signaling pathways, and their inhibition has been explored for potential therapeutic applications in neurological and psychiatric disorders.

One study synthesized a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated their effects on PDE4B and PDE10A. The findings indicated that these compounds generally exhibited weak inhibitory potencies for both PDE4B and PDE10A. tandfonline.com For instance, the inhibitory concentrations (IC50) for most of the tested derivatives were found to be greater than 10 µM for both enzymes, suggesting a low affinity for these particular PDE isoforms. tandfonline.com

Another area of research has focused on developing highly potent and selective PDE10A inhibitors. While not direct derivatives of this compound, some potent inhibitors incorporate a 2-fluorophenyl moiety. For example, 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063) demonstrated a potent PDE10A inhibitory activity with an IC50 of 0.30 nM. nih.gov This highlights the importance of the substitution pattern on the fluorophenyl ring in achieving high affinity and selectivity for PDE10A. nih.govresearchgate.net

Table 1: PDE Inhibition Profile of Selected Phenylpiperazine Derivatives

| Compound | Target | IC50 (µM) |

|---|---|---|

| 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | PDE4B | >10 |

| 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | PDE10A | >10 |

Carbonic Anhydrase (hCA) Isoenzyme Inhibition (e.g., hCA I, II)

The interaction of piperazine derivatives with human carbonic anhydrase (hCA) isoenzymes has been a subject of scientific inquiry. Studies have explored the inhibitory potential of various substituted piperazine compounds against cytosolic isoforms hCA I and hCA II, among others.

Research into a broad range of piperazine derivatives has shown that their interaction with hCA isoenzymes can vary significantly depending on the specific substitutions on the piperazine ring. While many sulfonamide derivatives incorporating piperazine moieties have demonstrated potent inhibition of hCA I and hCA II, with inhibition constants (Ki) in the nanomolar range, other classes of piperazine derivatives have shown different activity profiles. tandfonline.comnih.gov For example, a study investigating N-aryl, N-alkyl, and N-acyl-piperazines found that many of these compounds acted as activators rather than inhibitors of hCA I and II. researchgate.netnih.gov

Specifically for derivatives containing a fluoroaromatic group, the degree and pattern of fluorine substitution on the aromatic ring can modulate the intermolecular interactions with the enzyme. nih.gov While direct inhibitory data for this compound on hCA I and II is not extensively detailed in the provided context, the broader research on fluorinated and piperazine-containing compounds suggests that the electronic properties conferred by the fluorine and methoxy groups would influence its binding affinity to the active site of carbonic anhydrase isoenzymes. nih.gov The development of dual inhibitors targeting both P-glycoprotein and hCA XII has also been explored using piperazine scaffolds, indicating the versatility of this chemical structure in designing enzyme inhibitors. mdpi.comnih.gov

Table 2: Carbonic Anhydrase Inhibition/Activation by Piperazine Derivatives

| Compound Class | Target Isoenzyme | Activity | Ki / Ka Range |

|---|---|---|---|

| Benzenesulfonamides with piperidinyl moieties | hCA I | Inhibition | 86.4 nM - 32.8 µM |

| Benzenesulfonamides with piperidinyl moieties | hCA II | Inhibition | 0.56 - 17.1 nM |

| N-aryl-, N-alkyl-, N-acyl-piperazines | hCA I | Activation | 32.6 - 131 µM |

| N-aryl-, N-alkyl-, N-acyl-piperazines | hCA II | Activation | 16.2 - 116 µM |

Neurotransmitter Transporter Interactions (Reuptake Inhibition)

Derivatives of this compound have been evaluated for their ability to modulate the activity of key neurotransmitter transporters, including the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). The inhibition of these transporters can significantly impact synaptic concentrations of their respective neurotransmitters, forming the basis for the therapeutic effects of many antidepressant and psychoactive drugs.

Serotonin Transporter (SERT) Modulatory Effects

The phenylpiperazine scaffold is a well-established pharmacophore for serotonin receptor ligands and reuptake inhibitors. google.com The introduction of a fluorine atom and a methoxy group at the 2- and 6-positions of the phenyl ring, respectively, can influence the affinity and selectivity of these compounds for SERT. Research has shown that various phenylpiperazine derivatives can act as potent serotonin reuptake inhibitors. google.com The specific substitution pattern on the phenyl ring is a critical determinant of the compound's interaction with the transporter. While direct quantitative data for this compound's affinity for SERT is not explicitly detailed, the general class of compounds is known to possess this activity. google.com For instance, N-(1,2-diphenylethyl)piperazines have been identified as a class of dual serotonin and noradrenaline reuptake inhibitors. nih.govresearchgate.net

Norepinephrine Transporter (NET) Modulatory Effects

The norepinephrine transporter is another important target for phenylpiperazine derivatives. Inhibition of NET leads to an increase in the synaptic concentration of norepinephrine, which is a therapeutic strategy for conditions like depression and ADHD. nih.gov Similar to SERT, the affinity of this compound derivatives for NET is influenced by the substituents on the phenyl ring. The development of dual SERT/NET inhibitors often involves the modification of the phenylpiperazine core structure to achieve a balanced affinity for both transporters. nih.gov The 2'-amino analog of MPTP, a compound with structural similarities to phenylpiperazines, has been shown to deplete norepinephrine levels, indicating an interaction with the noradrenergic system. nih.gov

Dopamine Transporter (DAT) Modulatory Effects

Table 3: Neurotransmitter Transporter Interaction Profile of Phenylpiperazine Analogs

| Compound Class | Target | Effect | Ki / IC50 |

|---|---|---|---|

| Phenylpiperazine derivatives | SERT | Reuptake Inhibition | Varies with substitution |

| N-(1,2-diphenylethyl)piperazines | SERT/NET | Dual Reuptake Inhibition | Varies with substitution |

| Fluoroethoxy-1,4-diphenethyl piperazines | DAT | Inhibition | Varies with substitution |

| Fluoroethoxy-1,4-diphenethyl piperazines | VMAT2 | Inhibition | Ki = 0.014–0.073 μM |

Structure Activity Relationship Sar Investigations of 1 2 Fluoro 6 Methoxyphenyl Piperazine Derivatives

Influence of Fluorine and Methoxy (B1213986) Substituents on Phenyl Ring on Biological Activity

Positional Effects of Fluorine (e.g., ortho, meta, para) on Receptor Affinity and Selectivity

The presence and position of a fluorine substituent on the phenyl ring are known to have a profound impact on the biological activity of arylpiperazine derivatives. Fluorine's high electronegativity can alter the pKa of the distal piperazine (B1678402) nitrogen, influencing its protonation state at physiological pH, which is often crucial for receptor interaction. nih.gov Furthermore, the substitution pattern of fluorine on an aromatic ring can affect binding affinity through both hydrophobicity and specific interactions with the receptor. nih.gov

In the context of 1-(2-fluoro-6-methoxyphenyl)piperazine, the ortho position of the fluorine atom is particularly significant. Studies on related structures, such as fluorinated chalcone-piperazine hybrids, have shown that the presence of a fluorine atom on the benzene (B151609) ring is beneficial for activity. nih.gov For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, specifically fluorine, on the phenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on ENT1 and ENT2. polyu.edu.hk While direct comparisons of ortho, meta, and para isomers of the title compound are not extensively detailed in the literature, the established importance of the ortho-fluoro-phenylpiperazine moiety in various pharmacophores suggests this specific arrangement is optimal for achieving desired receptor interactions. In norfloxacin (B1679917) analogues, the fluorine atom was found to primarily affect the binding area (BA) within the receptor pocket. nih.gov The introduction of electron-withdrawing groups like fluorine on a piperazine-linked benzene ring has been shown to enhance the anti-tumor activity of berberine (B55584) analogues, supporting the positive contribution of the fluoro substituent. nih.gov

Electronic and Steric Contributions of the Methoxy Group to Ligand-Receptor Interactions

The methoxy group at the second ortho position (C6) introduces another layer of complexity, contributing both electronic and steric effects that are critical for ligand-receptor interactions. Electronically, the methoxy group is generally considered electron-donating through resonance but electron-withdrawing via induction. The difluoro(methoxy)methyl group (CF2OCH3), for comparison, acts as a moderate electron acceptor through both inductive and resonance effects. nuph.edu.ua This electronic influence can modulate the charge distribution of the entire aromatic ring system.

From a steric perspective, the ortho-methoxy group imposes significant conformational constraints. It can influence the preferred orientation of the phenyl ring relative to the piperazine ring, which in turn dictates how the ligand fits into a receptor's binding pocket. Studies on related methoxyphenyl-containing compounds have demonstrated that the position of the methoxy group (e.g., ortho vs. para) can significantly affect biological activity. mdpi.com For example, in copper(II) complexes with methoxyphenyl-substituted β-diketones, the position of the methoxy group was found to be a key determinant of their cytotoxic activity. mdpi.com The steric bulk of the ortho-methoxy group in this compound likely plays a crucial role in orienting the molecule correctly for optimal binding and can contribute to selectivity by preventing binding to off-target receptors that cannot accommodate this substitution pattern.

Impact of Piperazine Ring Modifications on Pharmacological Profile

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at two distinct nitrogen atoms (N1 and N4), allowing for the connection of different pharmacophoric groups. researchgate.net Its conformational flexibility and basicity are also key to its function. nih.govresearchgate.net

N-Substitution Patterns and Their Role in Pharmacophore Development

The substituent attached to the N4 nitrogen of the piperazine ring is a critical determinant of the resulting compound's pharmacological profile, including its affinity and selectivity for various receptors. A wide array of moieties, from simple alkyl chains to complex heterocyclic systems, can be appended at this position to target specific receptors.

Research on dopamine (B1211576) D3 receptor ligands, for example, has shown that N-substitution on the piperazine ring can accommodate various substituted indole (B1671886) rings, connected via either an amide or a methylene (B1212753) linker, to maintain high affinity and selectivity. nih.gov Similarly, in a series of 5-HT1A receptor ligands, the nature of the group at the N1 position of the piperazine (equivalent to the N4 position in the context of the title compound being the N1-substituent) played a critical role in binding affinity. nih.gov While 1-cyclohexyl and certain benzothiazolyl substitutions led to moderate or low affinity, 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substitutions resulted in high, subnanomolar affinity for the 5-HT1A receptor. nih.gov These findings underscore that the N-substituent is a key vector for pharmacophore development, allowing the molecule to be tailored for specific biological targets.

| N-Piperazine Substituent | Target Receptor | Effect on Affinity/Selectivity | Reference |

|---|---|---|---|

| Substituted Indole Rings (via amide/methylene linker) | Dopamine D3 | Maintains high affinity and selectivity. (-)-10e enantiomer showed Ki of 0.57 nM for D3. | nih.gov |

| 1-(3-Benzisothiazolyl) | 5-HT1A | High affinity (subnanomolar Ki). | nih.gov |

| 1-(1-Naphthalenyl) | 5-HT1A | High affinity (subnanomolar Ki). | nih.gov |

| 1-Cyclohexyl | 5-HT1A | Moderate to low affinity. | nih.gov |

| 1-(2-Benzothiazolyl) | 5-HT1A | Moderate to low affinity. | nih.gov |

Conformational Analysis of the Piperazine Ring in Ligand Binding

The piperazine ring typically adopts a chair conformation to minimize steric strain. nih.gov This conformation places the substituents on the nitrogen atoms in either axial or equatorial positions, which can have a significant effect on ligand binding. In the crystal structure of 1-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the piperazine ring was observed to be in a chair conformation. nih.gov

Contributions of Linker Length and Chemical Nature to Receptor Selectivity and Potency

The linker connecting the N4 atom of the piperazine ring to a terminal pharmacophore is another key structural element that can be systematically modified to fine-tune the pharmacological properties of a drug candidate. The length, rigidity, and chemical nature (e.g., alkyl chain, amide, ether) of this linker are all critical variables.

Studies have shown that linker length directly impacts receptor affinity and selectivity. In a series of sigma (σ) receptor ligands, elongation of an alkyl linker generally improved selectivity for σ₁ receptors over 5-HT₂B receptors. nih.gov For histamine (B1213489) H3 receptor ligands, extending the linker length was found to decrease affinity. nih.gov

The chemical nature of the linker is equally important. In a series of dopamine D3 receptor selective ligands, replacing a carboxamide linker with an amine linker dramatically reduced binding affinity at the D3 receptor by over 100-fold, while affinity at the D2 receptor was largely maintained. nih.govdrugbank.com This highlights the pivotal role of the carbonyl group within the linker for achieving D3 receptor selectivity, likely through the formation of a key hydrogen bond with the receptor's second extracellular loop. nih.govdrugbank.com The variation of both linker length and composition has been identified as a strategy to achieve differential selectivity for various targets. researchgate.net

| Linker Modification | Compound Series | Effect on Selectivity and Potency | Reference |

|---|---|---|---|

| Elongation of alkyl tether | N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | Generally improved selectivity for σ₁ receptors. | nih.gov |

| Replacement of carboxamide with amine | N-(...butyl)-aryl carboxamides | Reduced D3 receptor affinity >100-fold; resulted in significantly reduced D3R selectivity. | nih.govdrugbank.com |

| Extension of alkyl chain | tert-butyl analogues for H3R | Decreased affinity for the H3 receptor. | nih.gov |

Analysis of Supramolecular Features in Crystalline Structures of Substituted Piperazines

Hydrogen Bonding Networks in Crystal Packing

Hydrogen bonds are highly directional and represent one of the most significant intermolecular interactions in the crystal engineering of piperazine derivatives. researchgate.net These interactions can involve various donor and acceptor atoms within the molecules, leading to the formation of complex and predictable supramolecular synthons. researchgate.net

In the crystalline structures of piperazine salts, strong charge-assisted hydrogen bonds are frequently observed. uky.edu For instance, in salts of 4-(2-methoxyphenyl)piperazin-1-ium, the protonated piperazine nitrogen atom (N-H⁺) acts as a hydrogen bond donor, forming robust interactions with anionic counterparts. uky.edu These can be categorized as (+)N−H···O(-) and (+)N−H···O interactions, which are fundamental in creating the primary structural motifs. uky.edu

Studies on related compounds, such as 1-(halobenzoyl)-4-(2-methoxyphenyl)piperazines, reveal the presence of C—H⋯O hydrogen bonds that link molecules into chains. iucr.org In more complex arrangements, a combination of multiple C—H⋯O and C—H⋯π(arene) hydrogen bonds can generate extensive two or three-dimensional networks. iucr.org

For example, in the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, the cation and anion are linked by a bifurcated N—H⋯O hydrogen bond. nih.gov The crystal structure is further stabilized by N—H⋯O and C—H⋯O hydrogen bonding interactions, which contribute to the formation of a sandwich-like arrangement. nih.gov Hirshfeld surface analysis of this compound indicated that H⋯O/O⋯H contacts are major contributors to the intermolecular interactions. nih.gov

The piperazine ring itself, typically adopting a chair conformation, can participate in hydrogen bonding. nih.goved.ac.uk In the crystal structure of piperazine, N—H···N hydrogen-bonded chains are formed, which then link to form sheets. ed.ac.ukstrath.ac.uk The substitution on the piperazine ring, as in this compound derivatives, will influence the nature and complexity of these hydrogen bonding networks. The presence of the fluorine and methoxy substituents on the phenyl ring introduces additional potential hydrogen bond acceptors, further directing the supramolecular assembly.

Table 1: Hydrogen Bonding Interactions in Related Piperazine Derivatives

| Compound/Derivative Family | Type of Hydrogen Bond | Resulting Supramolecular Assembly | Reference |

|---|---|---|---|

| 4-(2-methoxyphenyl)piperazin-1-ium salts | (+)N−H···O(-), (+)N−H···O | Basic motifs, supramolecular assemblies | uky.edu |

| 1-(halobenzoyl)-4-(2-methoxyphenyl)piperazines | C—H⋯O, C—H⋯π(arene) | Chains, 2D and 3D networks | iucr.org |

| 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate | N—H⋯O, C—H⋯O | Sandwich-like arrangement | nih.gov |

| Piperazine | N—H···N | Chains and sheets | ed.ac.ukstrath.ac.uk |

Aromatic π–π Stacking Interactions

Aromatic π–π stacking interactions are another critical non-covalent force that directs the crystal packing of this compound derivatives. nih.gov These interactions occur between the electron-rich π-systems of the aromatic rings and play a significant role in the stabilization of the crystal lattice. rsc.org

The presence of both a fluoro and a methoxy substituent on the phenyl ring of this compound can influence the nature of these π–π stacking interactions. The electron-withdrawing fluorine atom and the electron-donating methoxy group can modulate the electron density of the aromatic ring, potentially leading to favorable electrostatic interactions between stacked rings. rsc.org

The geometry of the π–π stacking can vary, including face-to-face and offset arrangements. The specific conformation adopted by the molecule, such as the relative orientation of the substituted phenyl ring and the piperazine ring, will dictate the potential for and nature of these intramolecular and intermolecular π–π interactions. rsc.org The conformational flexibility of the piperazine ring and the rotational freedom of the phenyl group allow the molecule to adopt geometries that maximize these stabilizing interactions in the solid state.

Computational Chemistry and Molecular Modeling Approaches in the Study of 1 2 Fluoro 6 Methoxyphenyl Piperazine

Ligand-Receptor Docking Simulations for Interaction Prediction

Ligand-receptor docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a stable complex with a receptor. chemrevlett.com This method is crucial for understanding the interaction between a small molecule, such as 1-(2-Fluoro-6-methoxyphenyl)piperazine, and its biological target, typically a protein or enzyme. chemrevlett.com The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on energy calculations to identify the most favorable binding conformation. chemrevlett.comnih.gov

Docking simulations are instrumental in identifying the specific amino acid residues within a receptor's binding pocket that interact with the ligand. nih.gov These interactions are fundamental to the molecular recognition process and the subsequent biological response. For arylpiperazine scaffolds, studies have revealed that interactions with specific residues are critical for stable binding. For example, in studies of similar phenyl-piperazine scaffolds targeting the eIF4A1 protein, key interactions were observed with residues such as Lys54, Gln60, Glu244, and Arg368. nih.gov Molecular dynamics simulations have further refined these findings, highlighting crucial interactions with specific amino acid residues that stabilize the ligand-protein complex. nih.gov These interaction "hotspots" often involve hydrogen bonds, van der Waals forces, and electrostatic interactions, which collectively determine the ligand's specificity and affinity for the target. nih.gov

Table 1: Key Interactions and Energetic Contributions in Docking Simulations

| Interaction Type | Example Residues | Contribution to Binding | Reference |

|---|---|---|---|

| Hydrogen Bonds | Gln60, Glu244, Gln 319, Tyr 324 | Stabilization of the complex, specificity | nih.govnih.gov |

| Electrostatic Interactions | Arg368 | Guidance of ligand into the binding pocket | nih.gov |

| van der Waals Forces | Leu 307, Trp 310, Trp 323 | Close-range attractive forces, shape complementarity | nih.gov |

Pharmacophore Modeling and Development of Predictive Models for Substituted Arylpiperazines

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org A pharmacophore model for substituted arylpiperazines, including this compound, typically defines the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govsapub.org

These models are developed by analyzing a set of active compounds and extracting their common structural features. nih.gov For arylpiperazines, a common pharmacophore might consist of two hydrogen bond donors, a hydrophobic aromatic feature, and a ring aromatic feature. sapub.org Such models serve as powerful 3D queries for screening large chemical databases to find new molecules with the potential for similar biological activity. frontiersin.orgnih.gov The development of these predictive models is a key step in designing novel arylpiperazine derivatives with improved potency and selectivity. nih.gov

Table 2: Common Pharmacophore Features for Arylpiperazine Derivatives

| Pharmacophore Feature | Description | Importance | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond (e.g., oxygen, nitrogen). | Crucial for anchoring the ligand in the binding site. | frontiersin.orgsapub.org |

| Hydrogen Bond Donor | A hydrogen atom attached to an electronegative atom. | Forms specific directional interactions with the receptor. | frontiersin.orgsapub.org |

| Hydrophobic Aromatic | A nonpolar aromatic ring system. | Interacts with hydrophobic pockets in the receptor. | sapub.org |

| Ring Aromatic | An aromatic ring feature. | Participates in π-π stacking or other aromatic interactions. | sapub.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Series of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For analogues of this compound, QSAR studies can provide valuable insights into how modifications to the molecular structure affect its potency. nih.gov

These models are built by calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its electronic properties, size, and hydrophobicity. mdpi.com A statistical method, such as multiple linear regression (MLR), is then used to create an equation that links these descriptors to the observed biological activity. mdpi.com For instance, a QSAR study on piperazine (B1678402) derivatives identified that descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA) were significantly correlated with their inhibitory activity. mdpi.com The resulting QSAR models can then be used to predict the activity of new, unsynthesized analogues, guiding medicinal chemistry efforts. nih.govmdpi.com

Table 3: Molecular Descriptors Used in QSAR Analysis of Piperazine Analogues

| Descriptor | Description | Relevance to Biological Activity | Reference |

|---|---|---|---|

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons. | mdpi.com |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Can indicate reactivity and potential for biological interactions. | mdpi.commdpi.com |

| Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to how the molecule fits into a binding site. | mdpi.com |

| Aqueous Solubility (Log S) | The logarithm of the molar solubility in water. | Affects bioavailability and distribution. | mdpi.com |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | Correlates with drug transport properties like absorption. | mdpi.com |

| Refractive Index (n) | A measure of how light propagates through the substance. | Related to molecular polarizability. | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov Unlike the static picture from docking, MD simulations can reveal how this compound and its target protein move and adapt to each other. These simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational landscape of the ligand within the binding site. nih.gov

By calculating the root mean square deviation (RMSD) over the simulation time, researchers can confirm the stability of the complex. nih.gov MD simulations can also identify important dynamic events, such as the closure of a protein domain upon ligand binding, which can be critical for the protein's function. nih.gov These simulations provide a deeper understanding of the ligand-target interactions, corroborating and enriching the information obtained from docking studies. nih.gov

Table 4: Insights from Molecular Dynamics (MD) Simulations

| MD Simulation Aspect | Information Gained | Significance | Reference |

|---|---|---|---|

| RMSD Calculation | Stability of the ligand-receptor complex over time. | Validates the docking pose and binding stability. | nih.gov |

| Conformational Sampling | Exploration of different ligand poses and protein conformations. | Reveals the flexibility of the ligand and target. | nih.gov |

| Inter-domain Dynamics | Observation of large-scale protein movements (e.g., domain closure). | Can be essential for the mechanism of action. | nih.gov |

| Interaction Analysis | Identification of persistent and transient interactions over time. | Provides a dynamic view of key binding interactions. | nih.govnih.gov |

In Silico Approaches for Predicting Molecular Properties Relevant to Biological Interactions

In silico tools are widely used to predict a variety of molecular properties that are crucial for a compound's biological interactions and its potential as a drug. nih.govwindows.net These predictions are made early in the drug discovery process to help select candidates with favorable characteristics and eliminate those with a low chance of success. nih.gov For this compound, these methods can estimate a range of physicochemical, pharmacokinetic, and safety properties. nih.gov

Key physicochemical properties predicted include molecular weight (MW), lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA). nih.govwindows.net Pharmacokinetic properties, often grouped under ADME (Absorption, Distribution, Metabolism, and Excretion), can also be predicted, such as intestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450 (CYP). scispace.com Toxicity predictions can flag potential issues like mutagenicity or carcinogenicity. scispace.com These computational assessments provide a comprehensive profile of the molecule's drug-like properties. nih.govscispace.com

Advanced Research Applications and Methodological Contributions Involving 1 2 Fluoro 6 Methoxyphenyl Piperazine

Development of Radioligands for Positron Emission Tomography (PET) Imaging

There is no specific evidence in the reviewed literature of 1-(2-Fluoro-6-methoxyphenyl)piperazine being developed or utilized as a radioligand for Positron Emission Tomography (PET) imaging. Research in PET ligand development often focuses on arylpiperazine scaffolds due to their ability to target various receptors in the central nervous system. For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been explored for imaging serotonin (B10506) 5-HT1A receptors and metabotropic glutamate (B1630785) receptors (mGluR1). nih.govnih.gov These studies, however, involve different substitution patterns or more complex molecules that incorporate the 1-(2-methoxyphenyl)piperazine moiety. nih.govnih.gov The specific compound this compound has not been identified as a candidate in these or other PET radioligand development studies.

Role as Key Intermediates in the Synthesis of Complex Pharmaceutical Candidates

Piperazine (B1678402) derivatives are widely recognized as crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) due to the ring's prevalence in centrally active agents. nbinno.comnih.gov The 1-arylpiperazine moiety is a common feature in drugs targeting the central nervous system. While compounds like 1-(2-methoxyphenyl)piperazine hydrochloride are cited as key intermediates for antipsychotics and other agents, there are no specific examples in the literature of this compound being used as a key intermediate in the synthesis of a named complex pharmaceutical candidate. medchemexpress.commedchemexpress.com Its potential as a synthetic intermediate is plausible, but its actual application in this role is not documented in the reviewed sources.

Methodological Advancements in Analytical Chemistry for Piperazine Derivatives (e.g., HPLC, MEKC)

While numerous analytical methods have been developed for the general class of piperazine derivatives, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), no methodological advancements are specifically reported for this compound. auburn.eduresearchgate.net Existing research provides frameworks for the analysis of related compounds such as 1-(2-methoxyphenyl)piperazine or 1-(2-fluorophenyl)piperazine. sielc.comresearchgate.net These established methods for related piperazine derivatives could likely be adapted for the analysis of this compound, but there are no studies detailing such a specific method development, validation, or its application to advanced analytical techniques like Micellar Electrokinetic Chromatography (MEKC).

The table below summarizes common analytical techniques used for the broader class of arylpiperazine derivatives.

| Analytical Technique | Common Application for Arylpiperazines | Specific Method for this compound? |

| HPLC-UV/DAD | Quantification in pharmaceutical formulations and illicit substances. researchgate.net | Not Documented |

| GC-MS | Identification and quantification in forensic analysis and seized materials. researchgate.netulusofona.pt | Not Documented |

| LC-MS | Detection and quantification in biological matrices (e.g., hair, urine). | Not Documented |

Applications in Material Science Research and Development

There is a complete absence of information regarding the application of this compound in material science research and development in the surveyed scientific literature. The research on piperazine derivatives is overwhelmingly concentrated in the fields of pharmacology, medicinal chemistry, and analytical chemistry, with no apparent crossover into materials science for this particular compound.

Future Research Directions and Emerging Therapeutic Potential of Substituted Arylpiperazines

Exploration of Novel Receptor Targets and Polypharmacology

The arylpiperazine scaffold is a well-established pharmacophore known for its interaction with a range of biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors. Future research is poised to delve deeper into the polypharmacology of derivatives of 1-(2-Fluoro-6-methoxyphenyl)piperazine, exploring their activity at a wider array of novel receptor targets. The strategic placement of the fluoro and methoxy (B1213986) groups on the phenyl ring can significantly influence receptor binding affinity and selectivity.

The exploration of novel receptor targets for these compounds extends beyond the central nervous system. Research into their potential interactions with receptors involved in inflammatory pathways, metabolic disorders, and oncology is an emerging area of interest. The ability of these compounds to modulate multiple targets simultaneously, a concept known as polypharmacology, is a key area of investigation. This approach is particularly relevant for complex multifactorial diseases where targeting a single receptor may not be sufficient.

Design and Synthesis of Multi-Target Directed Ligands Incorporating the this compound Moiety

Building on the principles of polypharmacology, the rational design and synthesis of multi-target directed ligands (MTDLs) that incorporate the this compound scaffold is a promising avenue for future drug discovery. MTDLs are single chemical entities designed to interact with multiple biological targets, potentially offering improved efficacy and a better side-effect profile compared to single-target agents or combination therapies.

Advancements in Computational Methodologies for Ligand Discovery and Optimization

Computational methodologies are playing an increasingly pivotal role in the discovery and optimization of novel ligands. For derivatives of this compound, in silico techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are invaluable. These methods allow for the prediction of binding affinities and modes of interaction with various receptor targets, thereby guiding the design of more potent and selective compounds.

Advanced computational approaches, including machine learning and artificial intelligence, are also being harnessed to analyze large datasets and identify novel structure-activity relationships. These tools can accelerate the identification of promising lead compounds and help in the optimization of their pharmacokinetic and pharmacodynamic properties. The use of these computational tools can significantly reduce the time and cost associated with traditional drug discovery processes.

Integration of Omics Data with Compound Research for Mechanistic Insights

The integration of "omics" data, such as genomics, proteomics, and metabolomics, with compound research offers a powerful approach to gain deeper mechanistic insights into the action of this compound derivatives. By analyzing the changes in gene expression, protein levels, and metabolic profiles in response to compound treatment, researchers can identify the biological pathways and networks that are modulated.

This systems-level understanding can help in elucidating the mechanism of action, identifying potential biomarkers for efficacy and toxicity, and discovering novel therapeutic applications. For instance, transcriptomic analysis of cells treated with a this compound derivative could reveal its impact on signaling pathways relevant to a particular disease, thereby providing a rationale for its therapeutic use.

Therapeutic Indications from Receptor Profile Analysis

The receptor binding profile of this compound derivatives can provide strong indications for their potential therapeutic applications. The affinity for specific serotonin and dopamine receptor subtypes is a key determinant of their potential as antidepressant and anxiolytic agents.

Furthermore, emerging evidence suggests that arylpiperazine derivatives possess a broader therapeutic potential. Their interaction with targets outside the central nervous system has opened up possibilities for their use in other disease areas.

Antidepressant and Anxiolytic Potential: The modulation of serotonergic and dopaminergic systems is a cornerstone of treatment for depression and anxiety. The specific receptor interaction profile of this compound derivatives makes them promising candidates for the development of novel antidepressants and anxiolytics with potentially improved efficacy and fewer side effects.

Anticancer Potential: Recent studies have highlighted the antiproliferative activity of some arylpiperazine derivatives against various cancer cell lines. The mechanisms underlying these effects are being investigated and may involve the modulation of signaling pathways crucial for cancer cell growth and survival. The this compound scaffold could serve as a starting point for the design of novel anticancer agents.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Fluoro-6-methoxyphenyl)piperazine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling substituted phenyl groups to a piperazine core. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under biphasic conditions (H₂O:DCM, 1:2) with CuSO₄·5H₂O and sodium ascorbate as catalysts . Optimization includes:

- Solvent Selection : Biphasic systems improve reaction efficiency by segregating hydrophilic and hydrophobic components.

- Catalyst Loading : 0.3 equiv. CuSO₄ and 0.6 equiv. sodium ascorbate yield >80% conversion in 2 hours.

- Purification : Column chromatography (silica gel, ethyl acetate:hexane 1:8) effectively isolates the product .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard mitigation:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors or dust.

- Storage : Keep in airtight containers at room temperature, away from ignition sources. Avoid prolonged exposure to light .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer : A multi-technique approach is recommended:

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Core Modifications : Introduce substituents at the piperazine N-atoms or phenyl ring (e.g., fluoro, methoxy groups) to assess electronic effects .

- Biological Assays : Test in vitro cytotoxicity (e.g., MTT assay) against cancer cell lines (IC₅₀ values) and compare to controls .

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., serotonin receptors) and correlate binding affinity (ΔG) with activity .

Q. What strategies resolve contradictions in reported solubility and bioavailability data for fluorinated piperazines?

- Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. Systematic approaches include:

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) under controlled temperature (25°C vs. 37°C) .

- pH-Dependent Studies : Measure log P (octanol-water) and compare to computational predictions (e.g., ESOL Log S) .

- In Vitro Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, correlating with bioavailability scores .

Q. How can regioselective functionalization of the piperazine ring be achieved without compromising the fluorophenyl moiety?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of piperazine) before introducing substituents .

- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation at specific positions .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution .

Q. What computational tools predict synthetic feasibility and metabolic pathways for novel derivatives?

- Methodological Answer :

- Retrosynthesis Planning : Use Pistachio/BKMS_METABOLIC databases to identify feasible routes and score precursors by relevance .

- Metabolism Prediction : Apply BioTransformer 3.0 to simulate Phase I/II transformations (e.g., CYP450-mediated oxidation) .

- ADME Profiling : SwissADME or ADMETLab 2.0 predict blood-brain barrier (BBB) penetration and P-gp substrate likelihood .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of fluorophenyl-piperazine derivatives?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference compounds (e.g., doxorubicin) and ensure consistent cell passage numbers .

- Dose-Response Curves : Generate IC₅₀ values across ≥5 concentrations (e.g., 1–100 µM) with triplicate measurements .

- Mechanistic Studies : Combine apoptosis assays (Annexin V/PI staining) with Western blotting (e.g., caspase-3 activation) to confirm mode of action .

Method Development

Q. What HPLC conditions separate this compound from closely related analogs?

- Methodological Answer :

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient elution with 20 mM ammonium acetate (pH 5.0) and acetonitrile (20%→80% over 20 min).

- Detection : UV at 254 nm; retention time ~12.3 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。